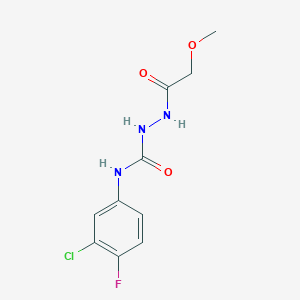![molecular formula C16H20N4O B4116662 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4116662.png)
2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
描述
2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide, also known as compound X, is a novel chemical compound that has gained significant attention in scientific research. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action.
作用机制
The mechanism of action of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X is complex and involves multiple pathways. It has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. The primary mechanism of action of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X is the inhibition of protein kinases, which are essential for cell growth and survival. Compound X also modulates the activity of various transcription factors, which regulate gene expression. Additionally, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has been shown to activate the immune system and induce anti-tumor immunity.
Biochemical and Physiological Effects
Compound X has various biochemical and physiological effects, which are dependent on the disease model and the concentration used. In cancer research, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammation research, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells. In neurological disorder research, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has been shown to reduce neuroinflammation, improve cognitive function, and enhance synaptic plasticity.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments. It is stable, soluble, and can be easily synthesized in large quantities. It has also shown low toxicity in various cell lines and animal models. However, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has some limitations for lab experiments. It has poor bioavailability, which limits its effectiveness in vivo. Additionally, the mechanism of action of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X is complex, which makes it challenging to identify the optimal concentration and treatment duration.
未来方向
There are several future directions for 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X research. First, the mechanism of action of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X needs to be further elucidated to identify the molecular targets and signaling pathways involved. Second, the pharmacokinetics and pharmacodynamics of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X need to be studied to optimize its effectiveness in vivo. Third, the potential therapeutic applications of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X need to be explored in various disease models, including autoimmune diseases and infectious diseases. Fourth, the development of novel analogs of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X may lead to improved efficacy and reduced toxicity. Finally, the use of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X in combination with other therapeutic agents may enhance its effectiveness and reduce the risk of drug resistance.
Conclusion
In conclusion, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X is a novel chemical 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide that has shown potential as a therapeutic agent for various diseases. The synthesis of 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X is complex but has been optimized to yield high purity and high yield. Compound X has been extensively studied for its potential therapeutic applications, and its mechanism of action involves multiple pathways. Compound X has various biochemical and physiological effects, which are dependent on the disease model and the concentration used. Compound X has several advantages for lab experiments but also has some limitations. There are several future directions for 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X research, which may lead to the development of novel therapeutic agents for various diseases.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in various disease models, including cancer, inflammation, and neurological disorders. In cancer research, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide X has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(prop-2-enylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-4-9-17-15-8-6-5-7-13(15)16(21)18-10-14-11(2)19-20-12(14)3/h4-8,17H,1,9-10H2,2-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDXPYJBOYLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)C2=CC=CC=C2NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylamino)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4116579.png)

![1-[4-(benzyloxy)phenyl]-7-bromo-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116596.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4116604.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4116611.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)
![1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116640.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(3-ethoxybenzamide)](/img/structure/B4116644.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4116653.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4116656.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116664.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4116673.png)
